Ethanone, 1-phenyl-2-(tetrahydro-2(1H)-pyrimidinylidene)-
CAS No.: 82100-30-9
Cat. No.: VC21523231
Molecular Formula: C12H14N2O
Molecular Weight: 202.25g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 82100-30-9 |
|---|---|
| Molecular Formula | C12H14N2O |
| Molecular Weight | 202.25g/mol |
| IUPAC Name | 2-(1,3-diazinan-2-ylidene)-1-phenylethanone |
| Standard InChI | InChI=1S/C12H14N2O/c15-11(10-5-2-1-3-6-10)9-12-13-7-4-8-14-12/h1-3,5-6,9,13-14H,4,7-8H2 |
| Standard InChI Key | AUQWARJGSITBAN-UHFFFAOYSA-N |
| SMILES | C1CNC(=CC(=O)C2=CC=CC=C2)NC1 |
| Canonical SMILES | C1CNC(=CC(=O)C2=CC=CC=C2)NC1 |
Introduction
Chemical Structure and Properties
Molecular Structure
Ethanone, 1-phenyl-2-(tetrahydro-2(1H)-pyrimidinylidene)- consists of three primary structural components: a phenyl ring, an ethanone (acetyl) group, and a tetrahydro-2(1H)-pyrimidinylidene moiety. The compound features a connection between the carbonyl carbon of the ethanone group and the pyrimidinylidene fragment through a carbon-carbon double bond. This creates a conjugated system that influences the compound's reactivity and physical properties.
Chemical Identity and Physical Properties
The compound is identified by its CAS Registry Number 82100-30-9 and is commercially available at 97% purity for research purposes . Based on its structural elements and related compounds, we can infer several physical and chemical properties:
The estimated molecular weight is derived by comparing with related compounds such as Ethanone, 1-phenyl-2-(1-pyrrolidinyl)- (189.25 g/mol) and adjusting for the different heterocyclic component.
Related Structural Analogs
Comparison with Pyrimidine-Based Compounds
The tetrahydro-2(1H)-pyrimidinone fragment found in the title compound is a key structural element that contributes to its chemical behavior. The parent compound of this fragment, tetrahydro-2(1H)-pyrimidinone, has the following properties:
| Property | Tetrahydro-2(1H)-pyrimidinone |
|---|---|
| CAS Number | 1852-17-1 |
| Molecular Formula | C₄H₈N₂O |
| Molecular Weight | 100.119 g/mol |
| Density | 1.1±0.1 g/cm³ |
| Boiling Point | 339.0±11.0 °C at 760 mmHg |
| Melting Point | 263-267 °C |
| Flash Point | 184.1±19.4 °C |
This parent structure contributes significantly to the hydrogen bonding capabilities and reactivity patterns of the title compound .
Comparison with Phenyl Ethanone Derivatives
Several related compounds provide insight into the expected properties of Ethanone, 1-phenyl-2-(tetrahydro-2(1H)-pyrimidinylidene)-:
These structural analogs share the phenyl-ethanone backbone but differ in the substituents, offering a comparative framework for understanding the chemical behavior of the target compound.
Spectroscopic Characteristics
Predicted Spectral Properties
Based on the molecular structure and similar compounds, several spectroscopic features can be predicted:
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IR Spectroscopy:
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Strong C=O stretching band (~1680-1700 cm⁻¹)
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C=C stretching vibrations (~1600-1650 cm⁻¹)
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Aromatic C-H stretching (~3030-3080 cm⁻¹)
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N-H stretching vibrations from the pyrimidine ring
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NMR Spectroscopy:
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Aromatic protons (δ ~7.0-8.0 ppm)
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Methylene protons of the tetrahydropyrimidine ring (δ ~1.5-3.5 ppm)
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N-H protons (variable chemical shift depending on environment)
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Mass Spectrometry:
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Molecular ion peak corresponding to the molecular weight
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Fragmentation patterns likely involving cleavage of the ylidene bond
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Loss of the phenyl group as a common fragmentation pathway
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Chemical Reactivity
Predicted Reaction Sites
The molecular structure suggests several potential reaction sites:
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The carbonyl group (nucleophilic addition)
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The carbon-carbon double bond (addition reactions)
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The N-H moieties of the pyrimidine ring (substitution reactions)
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The aromatic ring (electrophilic aromatic substitution)
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